Cas no 499138-96-4 (Pentacene, 2,3,9,10-tetramethyl-)
499138-96-4 structure
Product Name:Pentacene, 2,3,9,10-tetramethyl-
CAS No:499138-96-4
MF:C26H22
MW:334.452887058258
CID:1539087
PubChem ID:5246912
Update Time:2025-04-21
Pentacene, 2,3,9,10-tetramethyl- Chemical and Physical Properties
Names and Identifiers
-
- Pentacene, 2,3,9,10-tetramethyl-
- 2,3,9,10-tetramethylpentacene
- 499138-96-4
- DTXSID00413010
-
- Inchi: 1S/C26H22/c1-15-5-19-9-23-13-25-11-21-7-17(3)18(4)8-22(21)12-26(25)14-24(23)10-20(19)6-16(15)2/h5-14H,1-4H3
- InChI Key: BMULTRODJUCQMI-UHFFFAOYSA-N
- SMILES: C12C=C3C=C(C)C(C)=CC3=CC1=CC1C=C3C=C(C)C(C)=CC3=CC=1C=2
Computed Properties
- Exact Mass: 334.17226
- Monoisotopic Mass: 334.172150702g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 26
- Rotatable Bond Count: 0
- Complexity: 418
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 8.4
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
Pentacene, 2,3,9,10-tetramethyl- Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
499138-96-4 (Pentacene, 2,3,9,10-tetramethyl-) Related Products
- 13764-18-6(1,4,6,7-Tetramethylnaphthalene)
- 573-98-8(1,2-Dimethylnaphthalene)
- 1134-40-3(2,3,6,7-Tetramethylnaphthalene)
- 146448-88-6(Phenanthrene,1,2,9-trimethyl-)
- 2131-43-3(1,2,5,6-Tetramethylnaphthalene)
- 2245-38-7(1,6,7-Trimethylnaphthalene)
- 15679-25-1(Pyrene, 4,5-dimethyl-)
- 581-40-8(2,3-Dimethylnaphthalene)
- 2717-42-2(Naphthalene,1,2,4-trimethyl-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
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